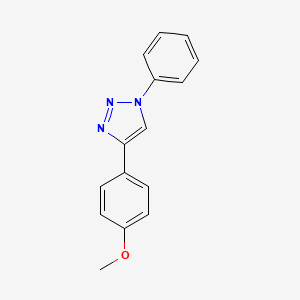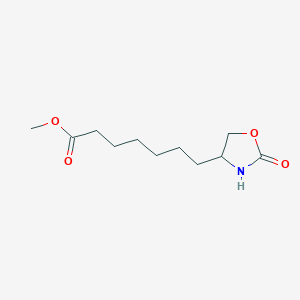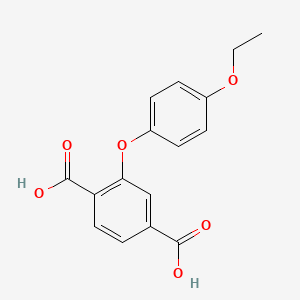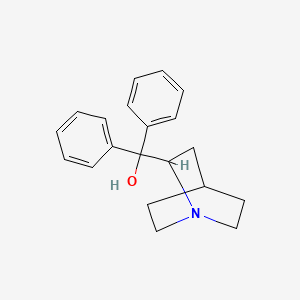![molecular formula C12H18Cl2N2O B14135559 1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride CAS No. 1048649-18-8](/img/structure/B14135559.png)
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Méthodes De Préparation
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride typically involves the reaction of 2-(2-chlorophenoxy)ethanol with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in a solvent such as ethanol or methanol. The product is then purified by recrystallization or other suitable methods .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents such as sodium hydroxide or other nucleophiles.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within the body, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Similar in structure but lacks the phenoxy group, which may result in different reactivity and applications.
1-(2-Phenoxyethyl)piperazine: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
1-(2-Methoxyethyl)piperazine:
Propriétés
Numéro CAS |
1048649-18-8 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O |
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenoxy)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15;/h1-4,14H,5-10H2;1H |
Clé InChI |
OABPAAXTVPWCGD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCOC2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)

![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)


